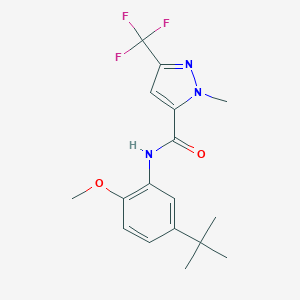
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of several types of cancer.
作用机制
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 exerts its anti-tumor effects through a multi-targeted mechanism of action. The compound inhibits the activity of several key kinases involved in tumor growth and survival, including RAF, MEK, ERK, and VEGFR. By blocking these signaling pathways, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 is able to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its multi-targeted mechanism of action. This allows researchers to study the effects of the compound on multiple signaling pathways simultaneously, which can provide a more comprehensive understanding of its anti-tumor activity. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006. One area of interest is the development of combination therapies that incorporate N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 with other anti-cancer agents. Another potential direction is the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in combination with immunotherapies, which could enhance the immune response against tumors. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in clinical settings.
合成方法
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyphenol with 1,1,1-trifluoroacetone to form the corresponding enone. This intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring, which is subsequently functionalized with a carboxamide group to give the final product.
科学研究应用
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit several key signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has demonstrated significant anti-tumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
属性
产品名称 |
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C17H20F3N3O2 |
分子量 |
355.35 g/mol |
IUPAC 名称 |
N-(5-tert-butyl-2-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)10-6-7-13(25-5)11(8-10)21-15(24)12-9-14(17(18,19)20)22-23(12)4/h6-9H,1-5H3,(H,21,24) |
InChI 键 |
KHSQVIGLUUIEHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)


![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)